![molecular formula C10H9N5O B2590778 N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide CAS No. 2248788-63-6](/img/structure/B2590778.png)
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide, also known as CIPAC or CP-31398, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a unique mechanism of action, making it a promising candidate for further research.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a compound of interest in the synthesis of various heterocyclic compounds, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, it can be utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. Such compounds have potential applications in developing new drugs with enhanced efficacy and specificity (Bakhite et al., 2005).
Anticancer and Anti-inflammatory Applications
Compounds derived from N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide have been evaluated for their anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines, demonstrating potential as anticancer agents (Rahmouni et al., 2016). Similarly, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, related to the core structure of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide, have shown anti-inflammatory activities, suggesting their potential use in treating inflammatory diseases (Abignente et al., 1982).
Antimicrobial Activity
The derivatives of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide have also been explored for their antimicrobial activities. Compounds incorporating the pyrazolopyridine moiety have been synthesized and tested for their effectiveness against various microbial strains. Such studies highlight the potential of these derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abu-Melha, 2013).
properties
IUPAC Name |
N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-15-6-14-8-4-7(5-13-9(8)15)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDEEQMQMOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)
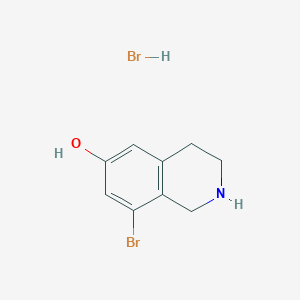
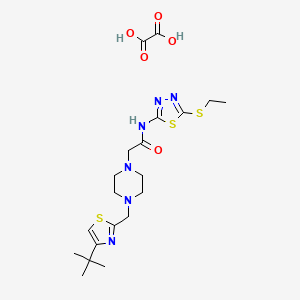

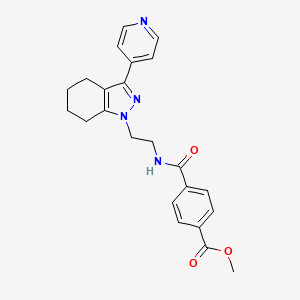
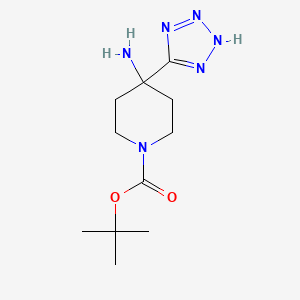
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)
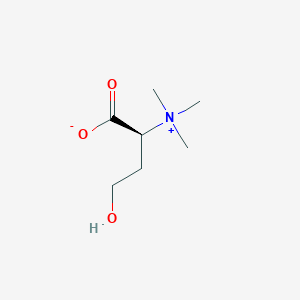
![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)